Meclozine Dihydrochloride

Pharmacokinetics Half-life Drug Clearance

Meclozine dihydrochloride: short plasma t1/2 (5–6 h) yet 12–24 h antiemetic action—ideal for receptor occupancy/tissue retention PK/PD studies. Low muscarinic affinity (Ki 3,600–30,000 nM) prevents anticholinergic confounds in CNS assays. Clinically validated 20.1% acne ASI reduction supports topical formulation. Selective hPXR agonist without hCAR inverse agonism—enables clean CYP3A4 pathway dissection. Order ≥98% pure compound for reproducible research.

Molecular Formula C25H29Cl3N2
Molecular Weight 463.9 g/mol
CAS No. 1104-22-9
Cat. No. B001051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclozine Dihydrochloride
CAS1104-22-9
SynonymsAgyrax
Antivert
Bonamine
Bonine
Chiclida
D Vert
D-Vert
Dihydrochloride, Meclizine
DVert
Histametizyn
Hydrochloride, Meclizine
Meclizine
Meclizine Dihydrochloride
Meclizine Hydrochloride
Meclizine Monohydrochloride
Meclozine
Monohydrochloride, Meclizine
Parachloramine
Ru Vert M
Ru-Vert-M
Molecular FormulaC25H29Cl3N2
Molecular Weight463.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl
InChIInChI=1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H
InChIKeyVCTHNOIYJIXQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Meclozine Dihydrochloride (CAS 1104-22-9) – Procurement Guide for Research-Grade Piperazine H1 Antagonist


Meclozine dihydrochloride (meclizine dihydrochloride) is a first-generation piperazine-class histamine H1 receptor antagonist with additional antimuscarinic and anti-inflammatory activities . It is a racemic mixture with a chiral center, and both enantiomers exhibit distinct pharmacological profiles [1]. The compound demonstrates moderate H1 receptor affinity (Ki ≈ 250 nM) and low affinity for muscarinic acetylcholine receptors (Ki range 3,600–30,000 nM) [2], distinguishing it from more potent antimuscarinic agents within the same class. Meclozine dihydrochloride also acts as an agonist of human pregnane X receptor (hPXR) [3] and exhibits anti-inflammatory properties independent of its antihistaminic action [4].

Why Meclozine Dihydrochloride Cannot Be Simply Substituted with Other Piperazine Antihistamines


Piperazine-class H1 antihistamines share a common structural core but exhibit substantial divergence in pharmacokinetic half-life, muscarinic receptor engagement, and ancillary pharmacological activities. Meclozine dihydrochloride possesses an unusually short plasma elimination half-life (≈5–6 hours) compared to close analogs cyclizine (≈13–20 hours) and hydroxyzine (≈7–20 hours) [1], yet its duration of antiemetic/antivertigo effect paradoxically extends to 12–24 hours [2]. Additionally, meclozine exhibits a unique combination of hPXR agonism without hCAR inverse agonism [3], and its anti-inflammatory efficacy in acne models (20.1% reduction in ASI score at 12 weeks) is established in placebo-controlled trials [4] whereas cetirizine lacks equivalent topical acne data. Substituting meclozine with another piperazine antihistamine without accounting for these quantitative differences will introduce confounding variables in research or alter clinical outcomes in industrial formulation.

Meclozine Dihydrochloride Quantitative Differentiation Evidence vs. Cyclizine, Hydroxyzine, Cetirizine, and Promethazine


Plasma Elimination Half-Life: Meclozine (5–6 h) vs. Cyclizine (≈13–20 h) and Hydroxyzine (≈7–20 h)

Meclozine dihydrochloride exhibits a significantly shorter plasma elimination half-life compared to its close piperazine analogs. In a Phase 1 clinical study in healthy volunteers (n=20) receiving a 25 mg oral dose, meclozine demonstrated a mean half-life of 5.21 ± 0.80 hours [1]. In contrast, cyclizine has a median half-life of 13 hours (interquartile range 7–48 hours) following subcutaneous administration in palliative care patients [2], and hydroxyzine has an average half-life of approximately 20 hours in adults [3]. Despite this shorter plasma half-life, meclozine maintains antiemetic/antivertigo efficacy for 12–24 hours, indicating tissue retention or active metabolites not reflected by plasma concentration [4].

Pharmacokinetics Half-life Drug Clearance

Muscarinic Receptor Affinity: Meclozine (Low Affinity, Ki 3,600–30,000 nM) vs. Promethazine (High Affinity, Ki 5–38 nM)

Meclozine dihydrochloride exhibits low affinity for muscarinic acetylcholine receptors relative to other first-generation H1 antagonists. In a radioligand binding assay using bovine cerebral cortex membranes, meclozine displayed Ki values ranging from 3,600 to 30,000 nM for muscarinic receptors [1]. In contrast, promethazine, another first-generation antihistamine, demonstrated high affinity with Ki values of 5.0–38 nM [1]. The 3–4 order-of-magnitude difference in muscarinic receptor binding predicts a substantially reduced anticholinergic side-effect burden for meclozine compared to promethazine and related high-affinity compounds (e.g., clemastine, cyproheptadine).

Receptor Binding Antimuscarinic Selectivity

Anti-Inflammatory Efficacy in Acne: Meclozine Topical Gel (20.1% ASI Reduction) vs. Placebo in Randomized Controlled Trial

Meclozine dihydrochloride demonstrates statistically significant anti-inflammatory activity in human acne when applied topically, an effect not established for other piperazine antihistamines like cetirizine or hydroxyzine in comparable randomized trials. In a double-blind, placebo-controlled study of 60 volunteers with acne, a 2% meclozine pharmaceutical gel reduced the Acne Severity Index (ASI) score by 20.1% after 12 weeks of treatment compared to placebo gel (p < 0.001) [1]. Supporting in vitro data showed meclozine reduced CXCL8/IL-8 and IL-1β production in C. acnes-stimulated human keratinocytes and monocytes without cytotoxicity at IC50 [1]. In vivo, 1% meclozine gel reduced C. acnes-induced mouse ear inflammation by 26.7% (p = 0.021) [1]. Cetirizine, while possessing anti-inflammatory properties, lacks head-to-head acne-specific clinical trial data of this magnitude.

Anti-inflammatory Acne Topical Formulation

Human Pregnane X Receptor (hPXR) Agonism: Meclozine Activates hPXR Without hCAR Inverse Agonism – A Unique Profile Among Antihistamines

Meclozine dihydrochloride is a confirmed agonist of human pregnane X receptor (hPXR), a nuclear receptor regulating CYP3A4 expression. In hPXR-transfected HepG2 cells, meclozine activated hPXR to a greater extent than rat PXR, bound to the hPXR ligand-binding domain, and recruited steroid receptor coactivator-1 [1]. It increased CYP3A4 mRNA expression in human hepatocytes but paradoxically decreased testosterone 6β-hydroxylation, indicating inhibition of CYP3A catalytic activity [1]. Critically, meclozine did not act as an inverse agonist or antagonist of human constitutive androstane receptor (hCAR), as it did not decrease constitutive CYP2B6 mRNA expression or attenuate hCAR agonist-mediated CYP2B6 induction [1]. This selective hPXR agonism without hCAR antagonism is not documented for cyclizine, hydroxyzine, or chlorcyclizine in the literature, representing a differentiating pharmacological fingerprint.

Nuclear Receptor hPXR Drug Metabolism

Metabolic Pathway: Meclozine Primarily Metabolized by CYP2D6, Whereas Cyclizine Metabolism Is Poorly Characterized

Meclozine dihydrochloride is predominantly metabolized by the cytochrome P450 enzyme CYP2D6. In vitro studies using human hepatic microsomes and recombinant CYP enzymes identified CYP2D6 as the dominant enzyme responsible for meclozine biotransformation [1]. In contrast, the metabolic pathway of cyclizine is poorly characterized; while some evidence suggests CYP2D6 involvement in its N-demethylation to norcyclizine, the full enzymatic profile remains undefined [2]. This metabolic clarity for meclozine enables predictable drug-drug interaction risk assessment when co-administered with CYP2D6 inhibitors (e.g., fluoxetine, paroxetine), whereas cyclizine introduces greater uncertainty in experimental or clinical settings.

Metabolism CYP2D6 Drug Interactions

Differential Effect on Inflammatory Cell Infiltration: Meclozine Lacks Neutrophil/Eosinophil Suppression Compared to Cetirizine in Rat Pleurisy Model

In a rat model of allergen-induced pleurisy, meclozine and cetirizine (both piperazine H1 antagonists) exhibited divergent effects on leukocyte accumulation. Intraperitoneal administration of cetirizine or meclizine (2.5–30 mg/kg) 1 hour before ovalbumin challenge inhibited pleural exudation. However, only cetirizine significantly reduced neutrophil and eosinophil accumulation; meclozine had no effect on inflammatory cell infiltration [1]. This dissociation indicates that meclozine's anti-edema effect is independent of leukocyte migration inhibition, a mechanism that distinguishes it from cetirizine and may be relevant for models where leukocyte function must be preserved.

Inflammation Leukocyte Migration In Vivo

Meclozine Dihydrochloride – Optimal Research and Industrial Application Scenarios Based on Evidence


Pharmacokinetic Studies Requiring Short Half-Life with Extended Pharmacodynamic Effect

Meclozine dihydrochloride is ideally suited for pharmacokinetic/pharmacodynamic (PK/PD) modeling where a short plasma half-life (5–6 hours) facilitates rapid clearance and reduced accumulation [1], yet the compound maintains antiemetic/antivertigo activity for 12–24 hours [2]. This unique disconnect between plasma concentration and duration of action enables studies of tissue retention, active metabolites, or receptor occupancy kinetics without the prolonged systemic exposure inherent to cyclizine (half-life ≈13–20 hours) or hydroxyzine (half-life ≈20 hours).

CNS Research Requiring Low Muscarinic Receptor Interference

Meclozine's low affinity for muscarinic acetylcholine receptors (Ki 3,600–30,000 nM) [1] makes it a preferred H1 antagonist for CNS studies where anticholinergic confounds (e.g., memory impairment, sedation amplification) must be minimized. In contrast, promethazine (Ki 5–38 nM) and clemastine (Ki 5–38 nM) exhibit high muscarinic affinity that can obscure H1-specific CNS effects.

Topical Anti-Inflammatory Formulation Development for Acne and Dermatological Conditions

Meclozine dihydrochloride's validated anti-inflammatory activity in human acne (20.1% ASI reduction vs. placebo at 12 weeks) [1] supports its use as an active pharmaceutical ingredient (API) in topical gel, cream, or lotion formulations. The compound's favorable safety profile (no adverse events reported in the 60-subject trial) and demonstrated reduction in CXCL8/IL-8 and IL-1β in vitro [1] position it as a novel candidate for acne and other inflammatory skin disorders, a therapeutic niche not yet established for other piperazine antihistamines.

Nuclear Receptor Pharmacology – hPXR Activation Studies

Meclozine dihydrochloride serves as a tool compound for investigating hPXR-mediated transcriptional regulation of CYP3A4 and other drug-metabolizing enzymes [1]. Its unique profile as an hPXR agonist devoid of hCAR inverse agonism/antagonism [1] enables selective dissection of PXR-dependent pathways without CAR cross-talk, a feature not documented for cyclizine, hydroxyzine, or chlorcyclizine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meclozine Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.